N-phenyl-1,2,4-triazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1,2,4-triazol-1-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,4-triazol-1-amine typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,2,4-triazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenyl-1,2,4-triazol-3-one.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
Oxidation: N-phenyl-1,2,4-triazol-3-one
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
N-phenyl-1,2,4-triazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects such as antiviral or anticancer activity . The compound’s ability to form hydrogen bonds and interact with various biological receptors is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related heterocyclic compound with four nitrogen atoms in the ring, used in pharmaceuticals and explosives.
Uniqueness
N-phenyl-1,2,4-triazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
N-phenyl-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C8H8N4/c1-2-4-8(5-3-1)11-12-7-9-6-10-12/h1-7,11H |
InChI Key |
JGNUEHAWRGWWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.